molecular formula C9H11ClO2S B14776678 (3-Chloro-4-(methoxymethoxy)phenyl)(methyl)sulfane

(3-Chloro-4-(methoxymethoxy)phenyl)(methyl)sulfane

Cat. No.: B14776678
M. Wt: 218.70 g/mol
InChI Key: DJNHUNLXFBSUDR-UHFFFAOYSA-N
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Description

(3-Chloro-4-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a methoxymethoxy group, and a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(methoxymethoxy)phenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to remove the chloro or methoxymethoxy groups.

    Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or demethoxymethoxylated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-(methoxymethoxy)phenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The chloro and methoxymethoxy groups can participate in hydrogen bonding and van der Waals interactions, while the methylsulfane group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-methoxyphenyl)(methyl)sulfane
  • (3-Chloro-4-hydroxyphenyl)(methyl)sulfane
  • (3-Chloro-4-(ethoxymethoxy)phenyl)(methyl)sulfane

Uniqueness

(3-Chloro-4-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of the methoxymethoxy group, which imparts distinct reactivity and properties compared to its analogs. This group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

2-chloro-1-(methoxymethoxy)-4-methylsulfanylbenzene

InChI

InChI=1S/C9H11ClO2S/c1-11-6-12-9-4-3-7(13-2)5-8(9)10/h3-5H,6H2,1-2H3

InChI Key

DJNHUNLXFBSUDR-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)SC)Cl

Origin of Product

United States

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